molecular formula C10H15N3 B13074176 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13074176
M. Wt: 177.25 g/mol
InChI Key: UILNFYOQWHAYFS-UHFFFAOYSA-N
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Description

7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group and a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

The synthesis of 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of cyclopropylamine with 2-methyl-3-oxo-3,4-dihydropyrazolo[1,5-a]pyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Scientific Research Applications

7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Biological Activity

7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its pharmacological properties and mechanisms of action based on recent research findings.

  • Molecular Formula : C10_{10}H15_{15}N3_3
  • Molecular Weight : 177.25 g/mol
  • CAS Number : 1690810-32-2

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its potential as an antitubercular agent and its role in inhibiting cancer cell proliferation.

Antitubercular Activity

Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as promising candidates for treating tuberculosis (TB). The compound was evaluated for its efficacy against Mycobacterium tuberculosis (Mtb) through high-throughput screening methods.

Key Findings :

  • The compound exhibited moderate antitubercular activity with low cytotoxicity in macrophage models.
  • Mechanistic studies indicated that the action of this compound was independent of traditional targets like cell-wall biosynthesis and iron uptake pathways. Instead, it may disrupt metabolic processes crucial for Mtb survival .

Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMIC (µg/mL)Cytotoxicity (CC50 µg/mL)Mechanism of Action
7-Cyclopropyl-2-methyl8>100Disruption of metabolic pathways
Other derivativesVariesVariesVaries

Anticancer Activity

In addition to its antitubercular properties, this compound has shown potential as an anticancer agent. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation.

Key Findings :

  • The compound has been linked to inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • In vitro studies demonstrated significant reductions in the viability of various cancer cell lines upon treatment with this compound.

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism
HeLa (Cervical)10CDK inhibition
MCF-7 (Breast)15CDK inhibition
A549 (Lung)12CDK inhibition

Case Studies

  • Case Study on Tuberculosis Treatment :
    A focused library of pyrazolo[1,5-a]pyrimidine analogs was synthesized to evaluate their antitubercular properties. The best-performing compounds were assessed for their ability to inhibit Mtb growth without significant cytotoxic effects on host cells. Notably, mutations in the Mtb genome conferred resistance to these compounds by altering metabolic pathways crucial for their efficacy .
  • Case Study on Cancer Cell Lines :
    In a study evaluating the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives, 7-Cyclopropyl-2-methyl was highlighted for its ability to induce apoptosis in cancer cells through CDK inhibition. This suggests a dual mechanism where the compound not only halts proliferation but also promotes programmed cell death in malignant cells.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

7-cyclopropyl-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H15N3/c1-7-6-10-11-5-4-9(8-2-3-8)13(10)12-7/h6,8-9,11H,2-5H2,1H3

InChI Key

UILNFYOQWHAYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CCNC2=C1)C3CC3

Origin of Product

United States

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